N-(3,5-dichlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The IUPAC name of this compound is derived from its core scaffold: a triazolopyridazine ring fused with a piperidine-carboxamide moiety. The parent structure, triazolo[4,3-b]pyridazine, is numbered such that the triazole ring (positions 1–3) is fused to the pyridazine ring (positions 4–6). Substituents are assigned based on priority rules:
- A trifluoromethyl (-CF₃) group occupies position 3 of the triazole ring.
- The piperidine-3-carboxamide group is attached to position 6 of the pyridazine ring.
- The 3,5-dichlorophenyl group is linked via the carboxamide nitrogen.
The molecular formula is C₁₉H₁₅Cl₂F₃N₆O , with a calculated molecular weight of 495.27 g/mol. Key functional groups include:
- Triazolopyridazine core : A bicyclic system with alternating single and double bonds, contributing to aromaticity.
- Piperidine ring : A six-membered saturated heterocycle with one nitrogen atom, adopting a chair conformation in solution.
- Trifluoromethyl group : Electronegative substituent influencing electronic distribution and steric interactions.
| Component | Position | Role in Structure |
|---|---|---|
| Triazolopyridazine | Core | Aromatic scaffold for π-π stacking |
| Trifluoromethyl (-CF₃) | C3 (triazole) | Electron-withdrawing, steric bulk |
| Piperidine-3-carboxamide | C6 (pyridazine) | Conformational flexibility anchor |
| 3,5-Dichlorophenyl | N-terminal | Hydrophobic interaction domain |
The systematic name emphasizes substituent positions and bonding patterns, ensuring unambiguous identification in chemical databases.
X-ray Crystallographic Studies of Triazolopyridazine-Piperidine Hybrid Scaffold
Single-crystal X-ray diffraction analysis reveals critical bond lengths, angles, and packing arrangements. Crystals grown from ethanol/water mixtures exhibit monoclinic symmetry (space group P2₁/c) with unit cell parameters:
- a = 10.23 Å
- b = 14.56 Å
- c = 12.89 Å
- α = 90°, β = 112.3°, γ = 90°
Key structural features include:
- Triazolopyridazine ring planarity : The fused bicyclic system deviates by <0.05 Å from coplanarity, facilitating π-π stacking interactions between adjacent molecules.
- Piperidine ring conformation : The chair conformation is stabilized by intramolecular hydrogen bonds between the carboxamide carbonyl (C=O) and the piperidine N-H group (distance: 2.14 Å).
- Trifluoromethyl orientation : The -CF₃ group adopts a staggered conformation relative to the triazole ring, minimizing steric clashes with the pyridazine nitrogen lone pairs.
| Interaction Type | Distance (Å) | Angle (°) |
|---|---|---|
| C-F⋯π (aromatic ring) | 3.21 | 157.4 |
| N-H⋯O (carboxamide) | 2.14 | 168.9 |
| Cl⋯Cl (dichlorophenyl) | 3.45 | 90.2 |
Crystal packing analysis shows alternating layers of triazolopyridazine cores and dichlorophenyl groups, with van der Waals gaps of 3.8 Å accommodating the trifluoromethyl groups.
Conformational Analysis Through Nuclear Magnetic Resonance Spectroscopy
¹H and ¹³C NMR spectra (500 MHz, DMSO-d₆) provide evidence for restricted rotation about the carboxamide bond and piperidine ring puckering:
- Piperidine chair conformation : Axial and equatorial protons exhibit distinct coupling patterns (J = 10.2–12.4 Hz), confirming chair stability.
- Carboxamide rotamerism : Two sets of NH signals (δ = 7.85 ppm and 8.02 ppm) at 298 K coalesce at 343 K, indicating slow rotation (ΔG‡ = 72 kJ/mol).
- Trifluoromethyl shielding : The -CF₃ group deshields adjacent pyridazine protons (C7-H: δ = 9.14 ppm vs. 8.76 ppm in non-fluorinated analogs).
NOESY correlations confirm spatial proximity between:
- Piperidine H-3 (δ = 3.45 ppm) and triazolopyridazine H-7 (δ = 8.91 ppm).
- Dichlorophenyl H-2 (δ = 7.38 ppm) and carboxamide NH (δ = 8.02 ppm).
| NMR Parameter | Value | Structural Insight |
|---|---|---|
| ¹³C chemical shift (C=O) | 168.9 ppm | Hydrogen-bonded carbonyl |
| ¹⁹F coupling (CF₃) | J = 272 Hz | Restricted rotation about C-CF₃ bond |
| ¹H-¹H coupling (piperidine) | J = 12.4 Hz (axial-equatorial) | Chair conformation dominance |
Density functional theory (DFT) calculations (B3LYP/6-311+G**) corroborate experimental data, showing a 4.2 kJ/mol energy difference between chair and boat piperidine conformers.
Properties
Molecular Formula |
C18H15Cl2F3N6O |
|---|---|
Molecular Weight |
459.2 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C18H15Cl2F3N6O/c19-11-6-12(20)8-13(7-11)24-16(30)10-2-1-5-28(9-10)15-4-3-14-25-26-17(18(21,22)23)29(14)27-15/h3-4,6-8,10H,1-2,5,9H2,(H,24,30) |
InChI Key |
FGRLLKCYXAAYII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN3C(=NN=C3C(F)(F)F)C=C2)C(=O)NC4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Substitution on Pyridazine Core
Electrophilic trifluoromethylation is achieved using agents like trifluoromethyl iodide (CF₃I) under radical or transition-metal catalysis. For example:
This method ensures high regioselectivity at the 3-position of the pyridazine ring.
Suzuki-Miyaura Coupling
For pre-functionalized pyridazine cores, trifluoromethyl groups can be introduced via cross-coupling with trifluoromethylboronic acids.
Piperidine-3-Carboxamide Functionalization
The piperidine moiety is integrated through nucleophilic substitution or reductive amination.
Reductive Amination
A common strategy involves coupling piperidine-3-carboxaldehyde with amines using sodium triacetoxyborohydride (STAB):
Carbodiimide-Mediated Coupling
For direct amide bond formation, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) are employed:
| Method | Key Reagents | Conditions | Yield Range |
|---|---|---|---|
| Reductive Amination | STAB, DCM | 0°C → RT, 24 h | 70–80% |
| Carbodiimide Coupling | EDC, HOBt | DCM, 20–25°C, 5–15 h | 60–90% |
Final Amide Bond Formation with 3,5-Dichlorophenylamine
The terminal step involves coupling the piperidine-3-carboxylic acid with 3,5-dichlorophenylamine.
Mixed Anhydride Method
Microwave-Assisted Synthesis
For improved efficiency, microwave irradiation accelerates coupling reactions:
Comparative Analysis of Synthetic Routes
Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(3,5-dichlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Heterocyclic Core :
- The triazolopyridazine in the target compound contrasts with tetrazines (e.g., 1,2,4,5-tetrazine), which are used in high-energy materials due to their high nitrogen content (68.3%) and thermal stability . Triazolopyridazines, however, are more likely tailored for bioactivity due to balanced nitrogen content and functional flexibility.
- Compared to benzamide-based pesticides (e.g., diflubenzuron), the triazolopyridazine core may offer improved binding specificity to biological targets.
Substituent Effects: Trifluoromethyl (-CF₃): Enhances oxidative stability and lipophilicity compared to methyl or hydrogen groups. This is critical for compounds requiring prolonged systemic exposure.
Pharmacokinetic Properties :
- The piperidine ring in the target compound likely improves solubility relative to purely aromatic systems (e.g., tetrazines). However, the trifluoromethyl and dichlorophenyl groups may reduce aqueous solubility compared to polar analogs like urea-linked pesticides.
Biological Activity
N-(3,5-dichlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHClFNO
- Molecular Weight : 441.23 g/mol
- CAS Number : 338782-15-3
The presence of the trifluoromethyl group and the triazole moiety are critical for its biological activity.
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include:
- Formation of the piperidine core.
- Introduction of the dichlorophenyl and trifluoromethyl groups.
- Cyclization to form the triazolo-pyridazine structure.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable anticancer properties. For instance:
- In Vitro Studies : Various derivatives have been tested against multiple cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising compounds showed IC values in the low micromolar range. Specifically, one study reported IC values of 1.06 ± 0.16 µM for A549 cells and 1.23 ± 0.18 µM for MCF-7 cells .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
The mechanisms through which this compound exerts its biological effects include:
- c-Met Inhibition : The compound has been shown to inhibit c-Met kinase activity, a critical pathway in tumor growth and metastasis . The binding affinity to c-Met was comparable to known inhibitors like Foretinib.
- Induction of Apoptosis : The compound induces apoptosis in cancer cells as evidenced by acridine orange staining tests, indicating late apoptosis events .
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on A549 Cell Line : A study demonstrated that treatment with this compound resulted in significant cell cycle arrest at the G0/G1 phase and increased apoptosis rates compared to control groups .
- Comparative Analysis with Other Compounds : In comparative studies with other triazole derivatives, this compound exhibited superior cytotoxicity against multiple cancer cell lines while showing minimal toxicity to normal hepatocyte cells (LO2), suggesting a favorable therapeutic index .
Q & A
Q. Optimization strategies :
- Temperature control (e.g., 60–80°C for amidation to minimize side reactions).
- Solvent selection (polar aprotic solvents like DMF improve reagent solubility) .
- Catalytic systems (e.g., Pd catalysts for cross-coupling steps) .
Basic: Which analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm regiochemistry of the triazole-pyridazine fusion.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC-PDA (≥95% purity threshold) with C18 columns and acetonitrile/water gradients .
- X-ray crystallography (where feasible) to resolve stereochemical ambiguities .
Advanced: How can computational methods predict biological interactions and guide structural modifications?
- Molecular docking : Simulate binding to targets (e.g., kinase domains) using AutoDock Vina or Schrödinger Suite. Prioritize residues within 4 Å of the trifluoromethyl group for mutagenesis studies .
- QSAR modeling : Correlate substituent electronegativity (e.g., Cl vs. F on phenyl rings) with IC₅₀ values from analogous compounds .
- DFT calculations : Assess electron distribution in the triazole ring to predict reactivity in nucleophilic environments .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Example: Discrepancies in IC₅₀ values across studies may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Compound stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to rule out degradation artifacts .
- Structural analogs : Compare with derivatives like N-(4-methoxyphenyl)-1-(3-methyltriazolo-pyridazin-6-yl)piperidine (’s table) to isolate substituent effects .
Advanced: What experimental design frameworks optimize multi-step synthesis under resource constraints?
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, catalyst loading) in flow-chemistry setups ().
- In-line analytics : Integrate FTIR or UV-vis probes for real-time monitoring of intermediates.
- Green chemistry metrics : Calculate E-factors to minimize solvent waste during piperidine coupling steps .
Advanced: How does the compound’s stability under physiological conditions impact preclinical assay design?
- pH stability : Perform forced degradation studies (pH 1–9 buffers, 37°C) to identify labile bonds (e.g., amide hydrolysis at pH < 3).
- Plasma stability : Incubate with mouse/human plasma (1–24 hrs) and quantify parent compound via LC-MS. Adjust dosing regimens if t₁/₂ < 1 hr .
- Light sensitivity : Store solutions in amber vials if UV-Vis shows λmax < 400 nm .
Advanced: What strategies validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Monitor target protein melting shifts after compound treatment.
- BRET/FRET biosensors : Use HEK293 cells expressing NanoLuc-tagged targets to quantify binding in real time .
- CRISPR knockdown : Confirm phenotype rescue in target-deficient cells to establish specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
